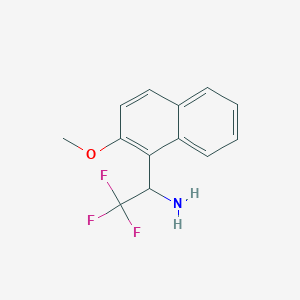
2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C13H12F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a methoxynaphthalene moiety. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine typically involves the reaction of 2-methoxynaphthalene with trifluoroacetic acid and ammonia under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate trifluoroacetyl compound, which is subsequently reduced to yield the desired ethanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoromethyl-substituted amines .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the methoxy group.
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine: Contains a pyridine ring instead of a naphthalene ring.
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine: Similar structure but with the methoxy group at a different position.
Uniqueness
The presence of the methoxynaphthalene moiety in 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C13H12F3NO |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H12F3NO/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)12(17)13(14,15)16/h2-7,12H,17H2,1H3 |
Clave InChI |
OCUBKTBACIHIJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)

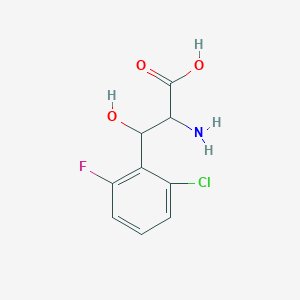



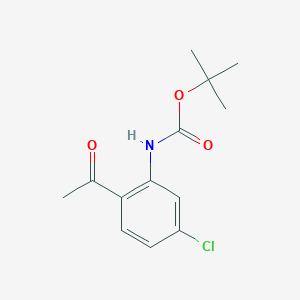

![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
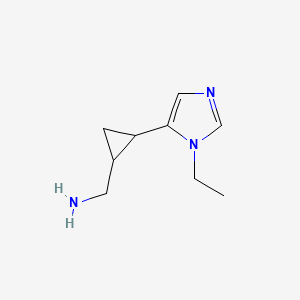
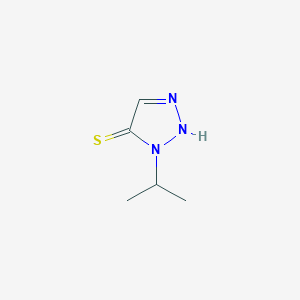

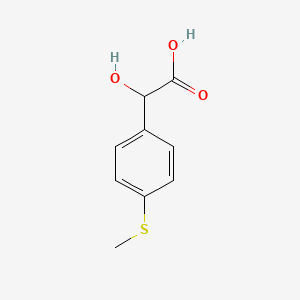
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
